N-(4-(tert-butyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(tert-butyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of a specific class of enzymes, making it a valuable tool for studying their function and potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antifungal Action
Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related to the specified compound, exhibit significant antimicrobial and antifungal activity. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal action against Candida albicans, indicating their potential as biologically active substances for further investigation in antimicrobial applications (Sych et al., 2019).
Anticancer Agents
Another study explored the synthesis of pro-apoptotic indapamide derivatives, related by their sulfonamide structure, demonstrating significant anticancer activity. One compound in particular showed high proapoptotic activity on melanoma cell lines, indicating the potential of these derivatives as anticancer agents (Yılmaz et al., 2015).
COVID-19 Drug Applications
The reactivity of certain sulfonamide derivatives has been investigated for their antimalarial activity and potential application as COVID-19 drugs. These studies revealed promising antimalarial activity and theoretical calculations suggested their efficacy against SARS-CoV-2, making them candidates for further research in the fight against COVID-19 (Fahim & Ismael, 2021).
Larvicidal and Antimicrobial Activities
Novel derivatives have been synthesized and evaluated for their antimicrobial properties and mosquito larvicidal activity. These studies highlight the potential of these compounds in public health applications for controlling mosquito populations and combating microbial pathogens (Kumara et al., 2015).
Inhibition of Human Carbonic Anhydrases
Research into the inhibition of human carbonic anhydrase isoforms by novel sulfonamide derivatives has opened up potential therapeutic avenues for treating diseases such as glaucoma, epilepsy, and cancer. These compounds have shown efficacy in inhibiting various isoforms of the enzyme, indicating their relevance in medical research and drug development (Ulus et al., 2016).
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14-6-5-11-23(12-14)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(13-27-19)20(2,3)4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECNZEUZHZKZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.